

Application Notes and Protocols for the Catalytic Functionalization of 5-Iodoquinoxaline

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Compound of Interest

Compound Name: 5-Iodoquinoxaline

Cat. No.: B15355202

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These application notes provide a comprehensive overview of catalytic systems for the functionalization of **5-iodoquinoxaline**, a key heterocyclic scaffold in medicinal chemistry. The following sections detail various palladium-catalyzed cross-coupling reactions, offering specific protocols and quantitative data to facilitate the synthesis of diverse quinoxaline derivatives for drug discovery and development.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in pharmaceutical research. The functionalization of the quinoxaline core is crucial for modulating their pharmacological properties. **5-Iodoquinoxaline** is a versatile starting material for introducing molecular diversity at the C5 position through various transition-metal-catalyzed cross-coupling reactions. This document outlines key catalytic systems and provides detailed protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Ullmann reactions, enabling the synthesis of a broad spectrum of 5-substituted quinoxaline analogs.

Catalytic Systems for C-C and C-N Bond Formation

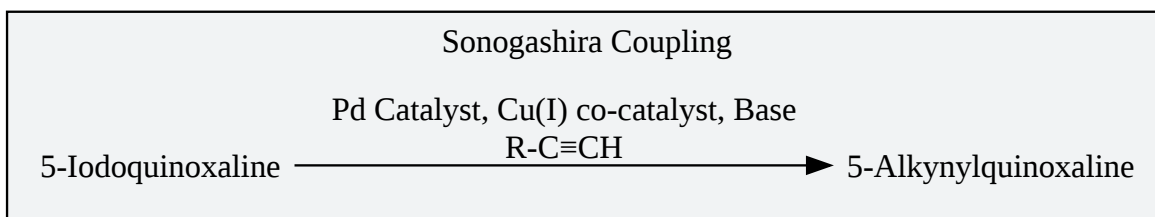
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.^[1] These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation (for coupling with organometallic reagents) or

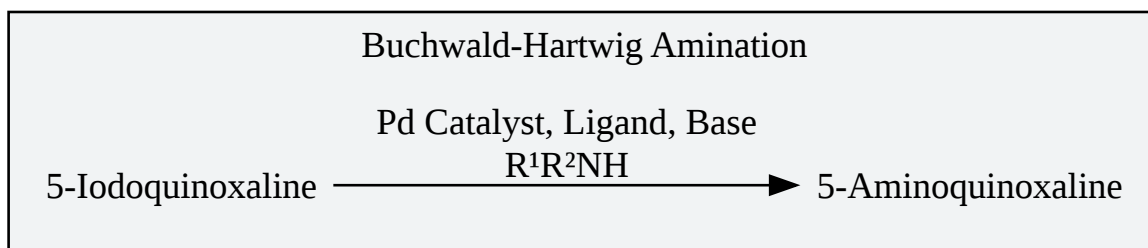
migratory insertion (for Heck reactions), and reductive elimination.^{[2][3][4]} The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

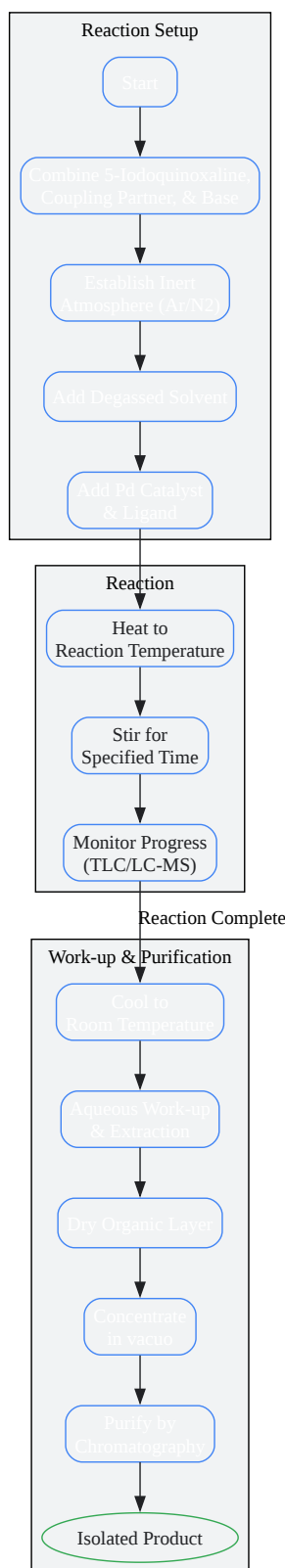
Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with a halide.^[5]

General Reaction:







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- 5. Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
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